

# Adjusting injected dextranomer volume to prevent ureteral obstruction.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Dextranomer |           |  |  |  |
| Cat. No.:            | B607078     | Get Quote |  |  |  |

# Technical Support Center: Dextranomer-Based VUR Treatment

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **dextranomer**-based products for the treatment of vesicoureteral reflux (VUR). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to adjusting injected **dextranomer** volume to prevent ureteral obstruction.

## **Troubleshooting Guide**

Issue: Post-injection Ureteral Obstruction

Q1: What are the signs and symptoms of ureteral obstruction following **dextranomer** injection?

A1: Clinically significant ureteral obstruction is a potential complication following the endoscopic injection of **dextranomer**/hyaluronic acid (Dx/HA).[1] Manifestations of obstruction can include flank pain, emesis, urinary tract infections (UTIs), and in some cases, loss of renal function or increased serum creatinine.[2][3] Some patients may become symptomatic immediately after the procedure.[4]

Q2: What is the reported incidence of ureteral obstruction after **dextranomer** injection?



A2: The incidence of ureteral obstruction requiring intervention is generally reported to be low. Several studies cite an incidence of less than 1%.[4][5][6] For example, one study of 745 patients reported an obstruction rate of less than 0.7%.[4] However, another smaller study reported a higher incidence of 5.7% (5 out of 87 ureters).[2] Long-term follow-up is necessary as ureteral obstruction can also be a delayed complication.[7]

Q3: Are there known risk factors for developing ureteral obstruction?

A3: Yes, certain factors may increase the risk of post-injection ureteral obstruction. Patients with pre-existing conditions such as a neurogenic bladder or dysfunctional voiding may be at an increased risk.[4] Other potential risk factors include bladder dysfunction and markedly dilated ureters.[3]

Q4: How is ureteral obstruction managed?

A4: Management of ureteral obstruction typically involves relieving the blockage to preserve renal function. This can often be achieved through minimally invasive procedures such as the placement of a temporary ureteral stent or a percutaneous nephrostomy.[2][4] Most cases of obstruction reported in the literature resolved with such interventions, and open surgery was rarely required.[4] The duration of stenting can range from 2 to 6 weeks.[4]

# Frequently Asked Questions (FAQs)

Q1: What is the recommended injection volume of **dextranomer** to achieve VUR correction without causing obstruction?

A1: The optimal injection volume of **dextranomer**/hyaluronic acid is a subject of ongoing research, with mean injected volumes varying across studies from 0.2 mL to over 1 mL.[8] There is conflicting evidence regarding the correlation between the injected volume and the success of VUR correction. Some studies have found that a larger injected volume (e.g., ≥0.8 mL) is associated with a higher success rate.[8] Conversely, other research suggests that an injected volume of less than 0.5 mL is significantly associated with success.[8] The manufacturer's instructions for Deflux state that the mean volume injected per ureter in pivotal studies ranged from 0.8 to 1.1 mL.[9] Ultimately, the volume should be sufficient to create a well-defined bulge and coaptation of the ureteral orifice.[9]

Q2: Does the injection technique influence the risk of ureteral obstruction?







A2: While the literature extensively discusses various injection techniques such as Subureteral Transurethral Injection (STING), Hydrodistention Implantation Technique (HIT), and Double HIT, there is no direct evidence to suggest that one technique has a higher risk of ureteral obstruction than another.[10][11] The choice of technique often depends on the surgeon's preference and experience.[12] The primary goal of any technique is the accurate submucosal placement of the bulking agent to achieve ureteral coaptation.[8]

Q3: What is the mechanism of action of dextranomer in treating VUR?

A3: **Dextranomer**/hyaluronic acid is a biocompatible and biodegradable gel.[13] When injected submucosally near the ureteral orifice, it creates increased tissue bulk.[9] This added volume provides coaptation of the distal ureter, preventing the backward flow of urine from the bladder into the ureters during bladder contraction.[9][13] Over time, the **dextranomer** microspheres are gradually surrounded by the host's connective tissue, ensuring the implant remains in position.[9][13]

Q4: What are other potential complications associated with **dextranomer** injections besides ureteral obstruction?

A4: Other reported complications are generally infrequent and often transient. These can include urinary tract infections, hemorrhagic cystitis, and edema of the urinary bladder.[1] The development of new contralateral VUR has also been observed in a small percentage of patients.[3]

### **Quantitative Data Summary**

The following table summarizes data from various studies on injected **dextranomer** volume and the corresponding success rates and incidence of ureteral obstruction.



| Study/Referen<br>ce | Mean Injected<br>Volume (mL)          | Success Rate<br>(VUR<br>Correction) | Incidence of<br>Ureteral<br>Obstruction | Notes                                                                    |
|---------------------|---------------------------------------|-------------------------------------|-----------------------------------------|--------------------------------------------------------------------------|
| Yucel et al.[8]     | <0.5 mL<br>associated with<br>success | 70% by patients,<br>78% by ureters  | Not specified                           | Multivariable<br>analysis showed<br>volume as a<br>significant factor.   |
| Lavelle et al.[8]   | 0.84 (success)<br>vs. 0.94 (failure)  | Not statistically significant       | Not specified                           | Mound morphology was the most significant predictor of success.          |
| Routh et al.[8]     | 0.93                                  | 75.5% by ureters                    | Not specified                           | Preoperative VUR grade and surgeon were significant predictors.          |
| Kirsch et al.[8]    | 0.83 - 0.9                            | Improved success with experience    | Not specified                           | No initial statistical difference in volume between success and failure. |
| Study in[3]         | 0.7 - 1.1 in<br>obstructed cases      | Not applicable                      | <0.3% (4 in<br>>1200 ureters)           | Factors increasing risk may include bladder dysfunction.                 |
| Study in[4]         | Up to 1.0 in obstructed cases         | Not applicable                      | <0.7% (5 in 745 patients)               | Patients with voiding dysfunction may be at increased risk.              |



### Troubleshooting & Optimization

Check Availability & Pricing

Study in[2]

0.7 - 1.2 in obstructed cases

Not applicable

5.7% (5 in 87 ureters)

Higher incidence reported in this series.

# **Experimental Protocols & Workflows**

Diagram 1: Decision-Making for **Dextranomer** Injection Volume





Click to download full resolution via product page

Caption: Decision-making workflow for adjusting dextranomer injection volume.



Diagram 2: Troubleshooting Ureteral Obstruction Post-Injection



Click to download full resolution via product page

Caption: Troubleshooting workflow for post-injection ureteral obstruction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Complications following endoscopic treatment of vesicoureteric reflux with Deflux® two case studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureteral obstruction following injection of dextranomer/hyaluronic acid copolymer: an infrequent but relevant complication PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoscopic Treatment of Vesicoureteral Reflux with Dextranomer/Hyaluronic Acid in Children PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postoperative ureteral obstruction after subureteral injection of dextranomer/hyaluronic Acid copolymer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextranomer/hyaluronic acid injections for patients with vesicoureteral reflux: Does the age at injection predict the outcome? PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ureteral obstruction after dextranomer/hyaluronic acid copolymer injection for treatment of secondary vesicoureteral reflux after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Effect of Injected Dextranomer/Hyaluronic Acid Copolymer Volume on Reflux Correction Following Endoscopic Injection PMC [pmc.ncbi.nlm.nih.gov]
- 9. deflux.com [deflux.com]
- 10. Current trends in dextranomer hyaluronic acid copolymer (Deflux) injection technique for endoscopic treatment of vesicoureteral reflux PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. See how pediatric urologists administer Deflux Deflux [deflux.com]
- 12. researchgate.net [researchgate.net]
- 13. Deflux method of action Deflux [deflux.com]
- To cite this document: BenchChem. [Adjusting injected dextranomer volume to prevent ureteral obstruction.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607078#adjusting-injected-dextranomer-volume-to-prevent-ureteral-obstruction]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com